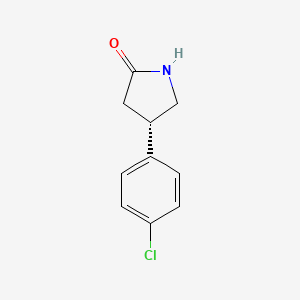

(S)-4-(4-Chlorophenyl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

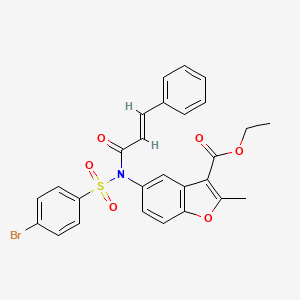

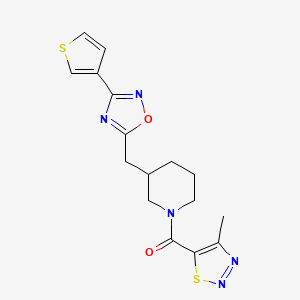

“(S)-4-(4-Chlorophenyl)pyrrolidin-2-one” is a chemical compound with the molecular formula C10H10ClNO . It has a molecular weight of 195.65 . The compound is also known by other names such as “(4RS)-4-(4-chlorophenyl)pyrrolidin-2-one” and "4-(4-chlorophenyl)pyrrolidin-2-one" .

Synthesis Analysis

The synthesis of derivatives of this compound has been reported in the literature . For instance, the starting point for the synthesis of some derivatives was (2S)-1-(chloroacetyl)pyrrolidine-2-carbonitrile, which could be obtained from S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration .

Molecular Structure Analysis

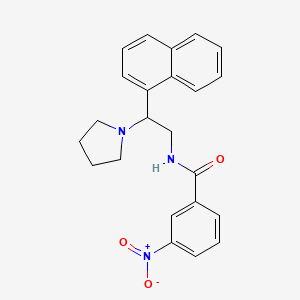

The compound has a five-membered pyrrolidine ring with a chlorine atom attached to the phenyl group . The InChI code for the compound is InChI=1S/C10H10ClNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13) .

Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm³ . Its boiling point is 390.0±42.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.9 mmHg at 25°C . The enthalpy of vaporization is 63.9±3.0 kJ/mol . The compound has a flash point of 189.6±27.9 °C .

科学的研究の応用

Stereoselective Behavior in Cardiovascular Applications

- Stereoselective behavior of functional analogues: The stereoselective behavior of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a blocker of cardiovascular L-type calcium channels, was studied. This research highlights the significance of the stereocenter at C-2 of the pyrrolidine ring and the differences in properties between enantiomers (Carosati et al., 2009).

Chemical Synthesis and Structural Analysis

- Synthesis of 1-(arylsulfonyl)pyrrolidines: A method for the synthesis of pyrrolidine-1-sulfonylarene derivatives from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine was developed, showcasing a novel approach for creating derivatives (Smolobochkin et al., 2017).

- Molecular and crystal structure studies: Research on compounds like 1-(p-Chlorophenyl)-5α-methoxycarbonylmethyl-4β-(2-thienyl)pyrrolidin-2-one provided insights into molecular conformations and crystal structures, contributing to the understanding of chemical properties (Sivakumar et al., 1995).

Applications in Coordination Chemistry

- Synthesis and characterization of Co(III) complexes: The synthesis of Co(III) complexes involving pyrrolidine and other amines was explored, providing insights into their structural and spectroscopic characteristics (Amirnasr et al., 2001).

Biocatalytic and Biochemical Applications

- Production of chiral intermediates in drugs: A study demonstrated the production of (S)-CPMA, a chiral intermediate of the anti-allergic drug Betahistine, using a newly isolated Kluyveromyces sp. in an aqueous two-phase system, highlighting biocatalytic applications (Ni et al., 2012).

Green Chemistry and Efficient Synthesis Techniques

- Whole-cell biocatalytic synthesis in microreaction systems: A study focused on the synthesis of S-CPMA using E. coli in a liquid-liquid biphasic microreaction system, emphasizing efficient and green synthesis methods (Chen et al., 2021).

Safety and Hazards

The compound is classified as having acute toxicity when ingested (Oral), with a hazard statement H301 (ATE=100 mg/kg bodyweight) . It also has acute toxicity when in contact with skin (Dermal), with a hazard statement H311 (ATE=300 mg/kg bodyweight) . It has acute toxicity when inhaled, with a hazard statement H330 (ATE=0.005 mg/l/4h) . It can cause skin irritation, with a hazard statement H315 .

特性

IUPAC Name |

(4S)-4-(4-chlorophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVRPDYOZYMCTAK-MRVPVSSYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC1=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)picolinonitrile](/img/structure/B2610816.png)

![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2610820.png)

![N-[2-(3-Fluorophenyl)-2-methoxyethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide](/img/structure/B2610822.png)

![(3E)-3-{[(4-acetylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2610825.png)

![1-(3-Cyclopentyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2610831.png)